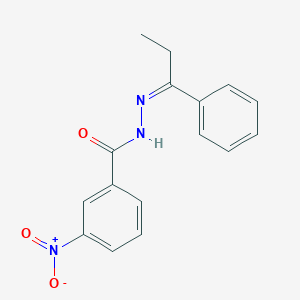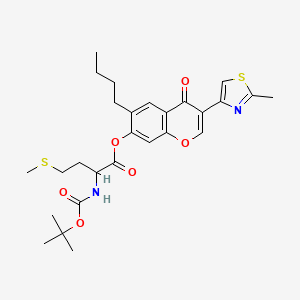
3-nitro-N'-(1-phenylpropylidene)benzohydrazide
Vue d'ensemble
Description
3-nitro-N'-(1-phenylpropylidene)benzohydrazide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide involves the inhibition of chloride channels. It has been found to bind to the extracellular domain of chloride channels and block chloride ion transport. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have a voltage-dependent effect on chloride channels, with a stronger inhibitory effect at more negative membrane potentials.
Biochemical and Physiological Effects:
3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have vasodilatory effects by relaxing smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be more potent than other chloride channel inhibitors, such as 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). However, one limitation of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide is its potential for off-target effects. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to inhibit other ion channels, such as the potassium channel, at high concentrations.
Orientations Futures
There are many future directions for the study of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. One area of research is the development of more potent and selective chloride channel inhibitors based on the structure of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. Another area of research is the study of the role of chloride channels in various diseases, such as cystic fibrosis and hypertension. Additionally, the potential use of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide as a therapeutic agent for these diseases should be explored.
Applications De Recherche Scientifique
3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the calcium-activated chloride channel (CaCC). 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and epithelial transport.
Propriétés
IUPAC Name |
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-15(12-7-4-3-5-8-12)17-18-16(20)13-9-6-10-14(11-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWLKFDBBMYMF-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-2-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3834755.png)



![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4-piperidinamine](/img/structure/B3834787.png)
![2,4-dihydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3834794.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid](/img/structure/B3834816.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)

![(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3834842.png)
